molecular formula C11H12O4 B184023 4-(Methoxycarbonyl)-2,6-dimethylbenzoic acid CAS No. 7498-53-5

4-(Methoxycarbonyl)-2,6-dimethylbenzoic acid

Cat. No. B184023
CAS RN: 7498-53-5
M. Wt: 208.21 g/mol
InChI Key: XOCGGTZMYAMKCN-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-2,6-dimethylbenzoic acid, also known as methyl 4-(methoxycarbonyl)-2,6-xylylcarbamate (MMX), is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. MMX is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 255.29 g/mol.

Mechanism Of Action

The mechanism of action of MMX is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins that are responsible for inflammation, pain, and fever.

Biochemical And Physiological Effects

MMX has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and to increase the levels of anti-inflammatory cytokines such as interleukin-10. MMX has also been found to reduce the levels of reactive oxygen species and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages And Limitations For Lab Experiments

One of the major advantages of using MMX in lab experiments is its ability to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using MMX is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of MMX. One potential direction is the development of new drugs based on MMX for the treatment of various diseases such as cancer and inflammation. Another potential direction is the study of the mechanism of action of MMX, which could lead to the development of new drugs with improved pharmacological properties. Additionally, the synthesis of MMX derivatives with improved solubility and bioavailability could also be an area of future research.

Scientific Research Applications

MMX has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the development of new drugs. MMX has also been studied for its antitumor activity, and it has been found to inhibit the growth of certain cancer cells.

properties

CAS RN

7498-53-5

Product Name

4-(Methoxycarbonyl)-2,6-dimethylbenzoic acid

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

4-methoxycarbonyl-2,6-dimethylbenzoic acid

InChI

InChI=1S/C11H12O4/c1-6-4-8(11(14)15-3)5-7(2)9(6)10(12)13/h4-5H,1-3H3,(H,12,13)

InChI Key

XOCGGTZMYAMKCN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)O)C)C(=O)OC

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)C(=O)OC

Other CAS RN

7498-53-5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-Dimethyl-1,4-benzenedicarboxylic acid (from Preparation 7) (5.0 g, 26mmol) was suspended in methanol (40 mL), concentrated sulfuric acid (5 mL) was added, and the mixture was heated at reflux for 2 hours. The solution was cooled, and water was added to precipitate the product. Filtration, followed by washing with water (3×) and petroleum ether (3×), and drying at high vacuum gave 2.05 g of the product as a white powder, m.p. 191°-192° C. (ref. W. A. Noyes, cited above).
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5 g
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5 mL
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Synthesis routes and methods II

Procedure details

To a solution of trifluoromethanesulfonic acid, 4-(methoxycarbonyl)-2,6-dimethylphenyl ester (3.12 g, 10 mmol) in acetonitrile (80 mL) and water (10 mL) at 25° C. is added palladium (II) acetate (224.5 mg, 1.0 mmol), 1,3-bis(diphenylphosphino)propane (412.5 mg, 10 mmol), followed by triethylamine (2.79 mL, 20 mmol). The reaction is then pressurized to 40 psi with carbon monoxide and heated to 80° C. for 4 h. The mixture is diluted with ethyl acetate (500 mL) and is washed with water (250 mL) containing 5 mL of triethylamine. The separated aqueous layer is re-extracted with ethyl acetate (2×250 mL) and the combined organic layers are discarded. The aqueous phase is then adjusted with 1N hydrochloric acid solution to pH 2 and is extracted with ethyl acetate (500 mL). The organic extract is washed with water (250 mL) and brine (250 mL), then is dried (MgSO4), filtered and evaporated in vacuo to yield 2,6-dimethyl-4-(methoxycarbonyl)benzoic acid.
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3.12 g
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412.5 mg
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80 mL
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10 mL
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224.5 mg
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500 mL
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